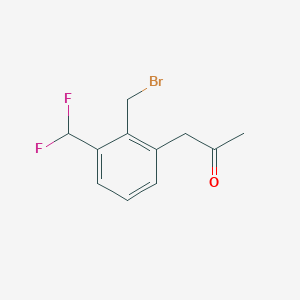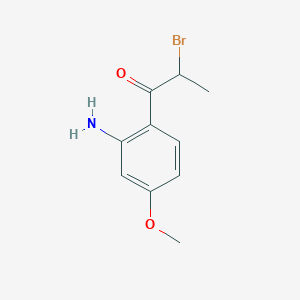![molecular formula C23H28Si2 B14058378 Trimethyl[2-(triphenylsilyl)ethyl]silane CAS No. 102105-77-1](/img/structure/B14058378.png)
Trimethyl[2-(triphenylsilyl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a trimethylsilyl group and a triphenylsilyl group. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilyl chloride with trimethylsilyl ethyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Trimethyl[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Trimethyl[2-(triphenylsilyl)ethyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl and triphenylsilyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in having a trimethylsilyl group but differs in its alkyne structure.
Triphenylsilanol: Contains a triphenylsilyl group but differs in having a hydroxyl group instead of an ethylsilane linkage.
Tetramethylsilane: Contains four methyl groups bonded to silicon, differing in its simpler structure.
Uniqueness
Trimethyl[2-(triphenylsilyl)ethyl]silane is unique due to its combination of trimethylsilyl and triphenylsilyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other compounds may not be as effective.
Propiedades
Número CAS |
102105-77-1 |
|---|---|
Fórmula molecular |
C23H28Si2 |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
trimethyl(2-triphenylsilylethyl)silane |
InChI |
InChI=1S/C23H28Si2/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3 |
Clave InChI |
DKHGTAHNPQIXCO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


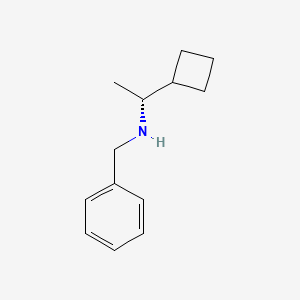
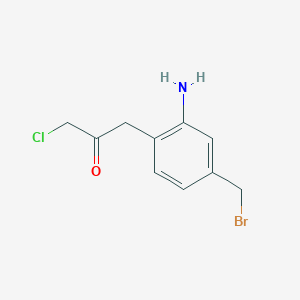
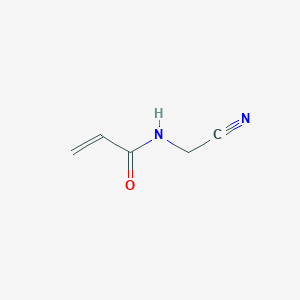

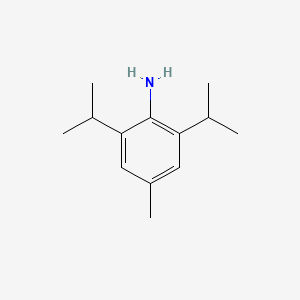



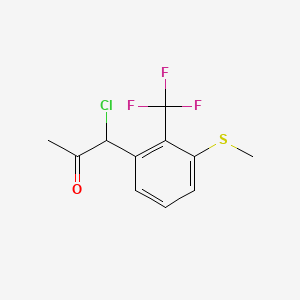

![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)
